N-cyclopropyl-1-methylazetidin-3-amine
CAS No.: 1556702-62-5
Cat. No.: VC11474280
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556702-62-5 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | N-cyclopropyl-1-methylazetidin-3-amine |
| Standard InChI | InChI=1S/C7H14N2/c1-9-4-7(5-9)8-6-2-3-6/h6-8H,2-5H2,1H3 |
| Standard InChI Key | SIBIUPLDELIITK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C1)NC2CC2 |
Introduction
Structural and Chemical Characteristics
N-Cyclopropyl-1-methylazetidin-3-amine (molecular formula: C₇H₁₄N₂, molecular weight: 126.20 g/mol) belongs to the azetidine class of saturated heterocyclic amines. Its structure features a strained four-membered azetidine ring, which confers unique stereoelectronic properties. The cyclopropyl substituent introduces additional ring strain and rotational constraints, enhancing its reactivity and interaction with biological targets .
Molecular Geometry and Stereochemistry
The azetidine ring adopts a puckered conformation to alleviate angle strain, while the cyclopropyl group’s sp³-hybridized carbons create a rigid, planar structure. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct chemical shifts for the methylamine protons (δ ~2.3 ppm) and cyclopropyl protons (δ ~0.5–1.2 ppm). The compound’s stereochemistry is influenced by the spatial arrangement of the methyl and cyclopropyl groups, though specific enantiomeric data remain underexplored in public literature.
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| LogP (Partition Coeff.) | Estimated 1.2–1.8 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for central nervous system (CNS) drug candidates .
Synthetic Methodologies
Cyclization of Precursor Amines
The primary synthesis route involves the reaction of cyclopropylamine with N-methylazetidin-3-one under inert conditions. Catalyzed by Lewis acids (e.g., titanium tetrachloride), the reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the azetidine ring. Optimized conditions include:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: 0–25°C to minimize side reactions.
-
Yield: 60–75% after purification by column chromatography.
Pharmacological Applications
RNA-Splicing Modulation in Huntington’s Disease
N-Cyclopropyl-1-methylazetidin-3-amine derivatives (e.g., compound 36 in ) demonstrate potent activity in redirecting the splicing of huntingtin (HTT) pre-mRNA. By promoting the inclusion of a poison exon (iExon49a), these compounds induce nonsense-mediated decay (NMD) of both wild-type and mutant HTT mRNA, reducing toxic protein levels .
In Vitro Efficacy
In Vivo Pharmacokinetics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume